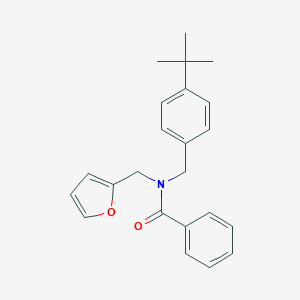

N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide is a compound that has gained significant attention in the scientific community due to its potential application in the field of drug discovery. This compound, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B cells and other immune cells.

作用機序

N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide acts as a selective inhibitor of BTK, a cytoplasmic tyrosine kinase that is essential for the development and activation of B cells and other immune cells. BTK plays a crucial role in the signaling pathways that regulate the activation, proliferation, and survival of B cells. By inhibiting BTK, N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide can suppress the activation of B cells and other immune cells, leading to the suppression of autoimmune and inflammatory responses.

生化学的および生理学的効果

In preclinical studies, N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide has been shown to inhibit BTK and suppress the activation of B cells and other immune cells. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment and activation of immune cells. The compound has also been shown to reduce the levels of autoantibodies and immune complexes, which are associated with autoimmune diseases.

実験室実験の利点と制限

One of the main advantages of N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. The compound has also shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide is its limited solubility, which can make it difficult to formulate for oral administration.

将来の方向性

For research could include:

1. Clinical trials to evaluate the safety and efficacy of N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide in the treatment of autoimmune and inflammatory diseases.

2. Optimization of the synthesis method to improve the yield and purity of the compound.

3. Development of new formulations to improve the solubility and bioavailability of the compound.

4. Investigation of the potential application of N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide in the treatment of other diseases, such as cancer and viral infections.

Conclusion

In conclusion, N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide is a compound that has shown promising results in preclinical studies for its potential application in the treatment of autoimmune and inflammatory diseases. The compound acts as a selective inhibitor of BTK, suppressing the activation of B cells and other immune cells. While there are some limitations to the compound, further research is needed to fully understand its potential therapeutic benefits and to optimize its synthesis and formulation.

合成法

The synthesis of N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide is a multi-step process that involves the reaction of various reagents and solvents. The synthesis method was first reported in a patent filed by Takeda Pharmaceutical Company Limited in 2011. The patent describes the synthesis of N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide using a series of chemical reactions, including the condensation of 4-tert-butylbenzaldehyde and 2-furylacetaldehyde, followed by the reduction of the resulting imine with sodium borohydride and the subsequent acylation of the amine with benzoyl chloride.

科学的研究の応用

N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide has been extensively studied for its potential application in the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit BTK and suppress the activation of B cells and other immune cells.

特性

製品名 |

N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide |

|---|---|

分子式 |

C23H25NO2 |

分子量 |

347.4 g/mol |

IUPAC名 |

N-[(4-tert-butylphenyl)methyl]-N-(furan-2-ylmethyl)benzamide |

InChI |

InChI=1S/C23H25NO2/c1-23(2,3)20-13-11-18(12-14-20)16-24(17-21-10-7-15-26-21)22(25)19-8-5-4-6-9-19/h4-15H,16-17H2,1-3H3 |

InChIキー |

LZLOSCZFUSZHDE-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3 |

正規SMILES |

CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B240894.png)

![2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B240895.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)

![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)

![7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one](/img/structure/B240909.png)

![2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B240920.png)

![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)

![5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B240922.png)

![2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B240931.png)